6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can be achieved through chemical synthesis. One common method involves the reaction of hexanoic acid with homoserine lactone under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Functions as a signaling molecule in quorum sensing, a process by which bacteria communicate and coordinate their behavior.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial properties and its role in modulating biological pathways.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule in quorum sensing by binding to receptor proteins and modulating gene expression. This interaction can influence various cellular processes, including biofilm formation, virulence, and antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxohexanoyl)-L-homoserine lactone
- N-(beta-ketocaproyl)-L-homoserine lactone
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide
Uniqueness
6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in quorum sensing and modulate bacterial behavior sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-oxo-N-(2-oxooxolan-3-yl)hexanamide |
InChI |
InChI=1S/C10H15NO4/c12-6-3-1-2-4-9(13)11-8-5-7-15-10(8)14/h6,8H,1-5,7H2,(H,11,13) |
InChI Key |
RLIYYMIFEXCABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)CCCCC=O |
Origin of Product |
United States |
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